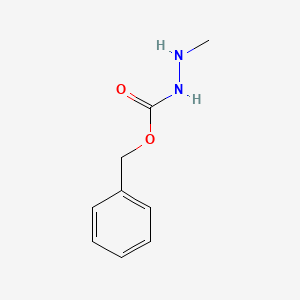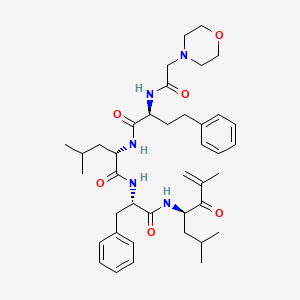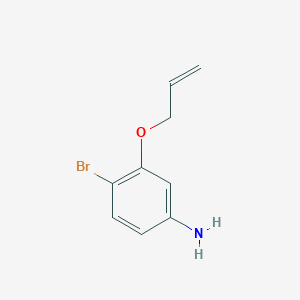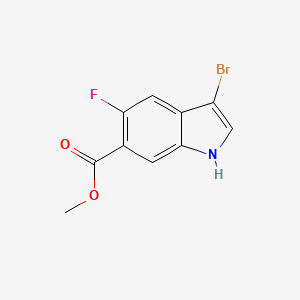
3-Bromo-2-hydroxy-5-isopropylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-hydroxy-5-isopropylbenzaldehyde is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzaldehyde, featuring a bromine atom, a hydroxyl group, and an isopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of 2-Hydroxy-5-isopropylbenzaldehyde
Starting Material: 2-Hydroxy-5-isopropylbenzaldehyde.
Reagent: Bromine (Br2) or N-Bromosuccinimide (NBS).
Solvent: Acetic acid or chloroform.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired position on the benzene ring.
-
Industrial Production Methods
Large-Scale Synthesis: In industrial settings, the synthesis of 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the aldehyde group can lead to the formation of carboxylic acids.
-
Reduction
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the aldehyde group results in the formation of the corresponding alcohol.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can introduce various functional groups at the bromine position, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. Its functional groups allow for further modifications, making it valuable in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: This compound can be used as a building block in the synthesis of biologically active molecules. Its structural features are conducive to the development of new drugs with potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry
Material Science: In the field of material science, this compound can be utilized in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism by which 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde exerts its effects depends on the specific application and the molecular targets involved. In drug development, for example, the compound may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
-
3-Bromo-2-hydroxybenzaldehyde
- Lacks the isopropyl group, which may affect its reactivity and applications.
-
2-Hydroxy-5-isopropylbenzaldehyde
- Does not contain the bromine atom, which can limit its use in certain substitution reactions.
-
3-Bromo-4-hydroxybenzaldehyde
- The position of the hydroxyl group differs, potentially altering its chemical behavior and interactions.
Uniqueness
3-Bromo-2-hydroxy-5-isopropylbenzaldehyde is unique due to the combination of its functional groups and their positions on the benzene ring. This specific arrangement allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-bromo-2-hydroxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO2/c1-6(2)7-3-8(5-12)10(13)9(11)4-7/h3-6,13H,1-2H3 |
InChI Key |
NBHHPBDOLKQEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B12092392.png)



![4-Amino-3-[(propan-2-yl)amino]benzonitrile](/img/structure/B12092406.png)

![[4,6,12,17,17-Pentamethyl-8-oxo-18-(3,4,5-trihydroxyoxan-2-yl)oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate](/img/structure/B12092420.png)



![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)



